4-(2,5-Difluorophenyl)-2-fluorophenol
Overview
Description
The compound “4-(2,5-Difluorophenyl)-2-fluorophenol” is a fluorinated compound, which means it contains fluorine atoms. Fluorinated compounds are often used in the pharmaceutical and chemical industries due to their unique properties .
Molecular Structure Analysis
The molecular structure of “this compound” would likely include a phenol group (an aromatic ring with a hydroxyl group) and fluorine atoms attached to the carbon atoms in the aromatic ring .Chemical Reactions Analysis
Fluorinated compounds are known to participate in various chemical reactions. For example, they can undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
Fluorinated compounds often have unique physical and chemical properties, such as high thermal stability and chemical resistance .Scientific Research Applications
Radiosynthesis Precursor
4-[¹⁸F]Fluorophenol, a derivative of 4-(2,5-Difluorophenyl)-2-fluorophenol, is used as an intermediate compound for synthesizing more complex molecules with a 4-[¹⁸F]fluorophenoxy moiety. It's produced effectively using Bis(4-benzyloxyphenyl)iodonium salts as precursors in radiosynthesis (Helfer et al., 2013).
Biotransformation in Bacteria
Rhodococcus opacus 1cp, a bacterium, transforms monofluorophenols into fluorocatechol and trihydroxyfluorobenzene derivatives, revealing the role of fluoropyrogallols as intermediates in monofluorophenols' biotransformation (Finkelstein et al., 2000).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-fluorophenol and 2,6-difluorophenol, has been analyzed using electron diffraction in gas phase, indicating potential weak intramolecular hydrogen bonds (Vajda & Hargittai, 1993).
Fluorescent Probe Development
2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue, synthesized from related compounds, serve as fluorescent probes for sensing magnesium and zinc cations and are sensitive to pH changes (Tanaka et al., 2001).
Chemical Synthesis
This compound and its derivatives play a role in various chemical synthesis processes, including the synthesis of no-carrier-added 4-[18F]Fluorophenol (Ross et al., 2011) and the preparation of novel thiourea derivatives with potential antibacterial properties (Limban et al., 2011).
Environmental Studies
It's utilized in environmental studies, such as investigating the metabolism of monofluorophenols in bacteria like Pseudonocardia benzenivorans, which transforms them into metabolites like fluorocatechols (Kim et al., 2010).
Photovoltaic Research
Enzymatically synthesized polyfluorophenols, including poly(4-fluoro-2-methoxyphenol), have been explored as potential photoconductive materials, relevant for photoelectronic devices (Zaragoza-Gasca et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(2,5-difluorophenyl)-2-fluorophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O/c13-8-2-3-10(14)9(6-8)7-1-4-12(16)11(15)5-7/h1-6,16H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGPWEIORWRIJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)F)F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684235 | |
Record name | 2',3,5'-Trifluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261995-92-9 | |
Record name | 2',3,5'-Trifluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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